molecular formula C12H18N2O B136706 2-(4-Tert-butylphenyl)-N/'-hydroxyethanimidamide CAS No. 158872-88-9

2-(4-Tert-butylphenyl)-N/'-hydroxyethanimidamide

Cat. No.: B136706
CAS No.: 158872-88-9
M. Wt: 206.28 g/mol
InChI Key: UTUXEGSNRBUZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of hydroxyamidine derivatives This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanimidamide moiety with a hydroxy group

Properties

CAS No.

158872-88-9

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C12H18N2O/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14)

InChI Key

UTUXEGSNRBUZIV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=NO)N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C/C(=N/O)/N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=NO)N

Synonyms

BENZENEETHANIMIDAMIDE,4-(1,1-DIMETHYLETHYL)-N-HYDROXY-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide typically involves the reaction of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the hydroxyamidine derivative under acidic conditions.

  • Step 1: Formation of Oxime Intermediate

      Reactants: 4-tert-butylbenzaldehyde, hydroxylamine hydrochloride

      Conditions: Aqueous ethanol, sodium carbonate

      Reaction: [ \text{4-tert-butylbenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{4-tert-butylbenzaldoxime} ]

  • Step 2: Conversion to Hydroxyamidine

      Reactants: 4-tert-butylbenzaldoxime, acetic acid

      Conditions: Reflux

      Reaction: [ \text{4-tert-butylbenzaldoxime} + \text{acetic acid} \rightarrow \text{2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide} ]

Industrial Production Methods

Industrial production of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide moiety can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Brominated or nitrated phenyl derivatives

Scientific Research Applications

2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyamidine moiety can form hydrogen bonds with biological macromolecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzaldehyde
  • 4-tert-Butylbenzaldoxime
  • 2-(4-tert-Butylphenyl)ethanol

Uniqueness

2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide is unique due to the presence of both the hydroxyamidine moiety and the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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